molecular formula C15H18BrN3O2 B6024259 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B6024259
M. Wt: 352.23 g/mol
InChI Key: NRGDKQPUGAXIDE-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom at the 5-position, an ethylphenoxy group at the 2-position, and an ethylamino group at the 4-position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, 2-bromo-4-methylpyrimidine, and ethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-ethylphenol with 2-bromo-4-methylpyrimidine under basic conditions to form an intermediate compound.

    Amination: The intermediate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: can be compared with other similar compounds such as:

  • 5-bromo-2-(4-ethylphenoxy)aniline
  • 5-bromo-2-(4-ethylphenoxy)pyridine

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical and biological properties. The uniqueness of This compound

Properties

IUPAC Name

5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-3-11-4-6-12(7-5-11)21-9-8-17-15-18-10(2)13(16)14(20)19-15/h4-7H,3,8-9H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDKQPUGAXIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=NC(=C(C(=O)N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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